molecular formula C22H20N2O6 B2589262 2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID CAS No. 956569-92-9

2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID

Cat. No.: B2589262
CAS No.: 956569-92-9
M. Wt: 408.41
InChI Key: GMUVKSIPHPNWJE-INIZCTEOSA-N
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Description

2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-ETHYL-8-OXO-2H,5H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL}FORMAMIDO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-2-24-11-15(20(25)14-9-18-19(10-17(14)24)30-12-29-18)21(26)23-16(22(27)28)8-13-6-4-3-5-7-13/h3-7,9-11,16H,2,8,12H2,1H3,(H,23,26)(H,27,28)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVKSIPHPNWJE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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